N-(beta-Hydroxypropyl)anabasine

Description

Contextualization of Anabasine (B190304) and Related Alkaloids in Chemical and Biological Research

Anabasine is a pyridine (B92270) and piperidine (B6355638) alkaloid naturally found in plants such as tree tobacco (Nicotiana glauca) and is structurally similar to nicotine (B1678760). wikipedia.orgresearchgate.net Historically, it has been utilized as an insecticide. wikipedia.orgresearchgate.net The anabasine molecule, with its pyridine and piperidine rings, serves as a foundational structure for a multitude of derivatives. researchgate.net

In the realm of biological research, anabasine is recognized as a nicotinic acetylcholine (B1216132) receptor (nAChR) agonist. wikipedia.org At high concentrations, it can induce a depolarizing block of nerve transmission. wikipedia.org The study of anabasine and its related alkaloids is significant in the quest for new therapeutic agents. Research has shown that modifications to the anabasine structure can lead to novel compounds with a range of biological activities, including antimicrobial, antiviral, and analgesic properties. lookchem.com For instance, certain N-acyl derivatives of anabasine have demonstrated notable antibacterial and antiviral effects.

The therapeutic potential of anabasine extends to the central nervous system. Its interaction with nAChRs makes it a compound of interest for developing treatments for neurological and psychiatric disorders. Furthermore, anabasine has been investigated for its potential anti-inflammatory properties and its ability to influence adrenal steroidogenesis by competitively inhibiting mitochondrial 11β-hydroxylase and microsomal 21-hydroxylase.

Significance of N-(beta-Hydroxypropyl)anabasine as a Specific Anabasine Derivative

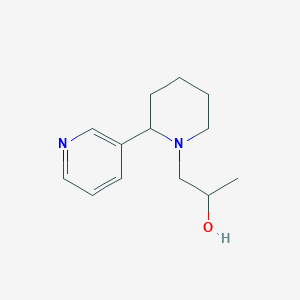

This compound, identified by the CAS number 719-84-6, is a specific derivative of anabasine characterized by the addition of a β-hydroxypropyl group to the nitrogen atom of the piperidine ring. lookchem.com This structural modification distinguishes it from the parent compound and other N-substituted derivatives.

The introduction of the hydroxypropyl group can alter the physicochemical properties of the anabasine molecule, such as its polarity and hydrogen-bonding capabilities, which in turn can influence its pharmacokinetic and pharmacodynamic profile. While extensive, detailed research on this compound is not widely available in publicly accessible literature, its synthesis has been a subject of chemical interest. It has been noted as a compound with potential for pharmaceutical applications and as a tool in scientific research to better understand the structure-activity relationships of anabasine analogs. lookchem.com The synthesis of N-(β-oxypropyl)anabasine was described in a 1969 article in the Uzbekskii Khimicheskii Zhurnal, indicating that this derivative has been known to the scientific community for some time.

Overview of Academic Research Perspectives on Anabasine and its N-Substituted Derivatives

Academic research into anabasine and its N-substituted derivatives is multifaceted, exploring their potential in various fields. A significant area of investigation is their role as ligands for nicotinic acetylcholine receptors, which are implicated in a variety of neurological conditions. The development of novel anabasine derivatives is seen as a promising avenue for creating more selective and potent therapeutic agents with potentially fewer side effects than nicotine.

The synthesis of N-substituted derivatives is a key strategy in medicinal chemistry to modulate the biological activity of a lead compound. For anabasine, this has involved the introduction of various functional groups to the piperidine nitrogen. For example, the synthesis of N-acyl anabasine derivatives has been undertaken to explore their antimicrobial and antiviral potential. Other research has focused on creating N-substituted azaspiranediones, although these particular derivatives did not show significant antimicrobial activity. nih.gov

Furthermore, the study of N-substituted berberine (B55584) derivatives, while not directly related to anabasine, provides a parallel example of how N-substitution is a valuable tool in drug discovery to create multifunctional agents with antioxidant and enzyme-inhibiting properties. nih.govebi.ac.uk This highlights a broader academic interest in the strategic modification of alkaloid structures to enhance their therapeutic value.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-pyridin-3-ylpiperidin-1-yl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-11(16)10-15-8-3-2-6-13(15)12-5-4-7-14-9-12/h4-5,7,9,11,13,16H,2-3,6,8,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAZXXAVHCHRHJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCCCC1C2=CN=CC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00397962 | |

| Record name | N-(beta-Hydroxypropyl)anabasine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

719-84-6 | |

| Record name | N-(beta-Hydroxypropyl)anabasine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of Anabasine Alkaloids

Strategies for the Total Synthesis of Anabasine (B190304) Enantiomers

The synthesis of anabasine, an alkaloid featuring a pyridine (B92270) and a piperidine (B6355638) ring, has been a subject of significant interest, leading to the development of various strategies to obtain its enantiomerically pure forms.

Enantioselective Approaches and Chiral Pool Utilization

The demand for optically pure enantiomers of anabasine for pharmacological studies has driven the development of enantioselective synthetic routes. nih.govnih.gov A notable approach involves the use of a chiral auxiliary to guide the stereochemical outcome of the reaction. One such method employs a chiral ketimine formed from the condensation of 3-(aminomethyl)pyridine (B1677787) with either the (1R, 2R, 5R)-(+)- or (1S, 2S, 5S)-(-)-enantiomer of 2-hydroxy-3-pinanone, a derivative of pinene from the chiral pool. nih.govnih.govuky.edu This strategy allows for the enantioselective C-alkylation to construct the piperidine ring, leading to the desired R-(+)- or S-(−)-anabasine with excellent enantiomeric excess. nih.govnih.gov

Other strategies have also been explored. For instance, a practical approach for synthesizing anabasine analogues involves the cyclization of mesylated 1-(3-pyridinyl)-1,5-diol derivatives. nih.gov Enantioselectivity in this pathway can be achieved through the asymmetric reduction of a ketone precursor using a borane (B79455) reagent in the presence of a chiral ligand. nih.gov Additionally, racemic anabasine has been synthesized in a six-step sequence starting from 3-pyridinecarboxaldehyde, with key steps being a Barbier-type zinc-mediated allylation and a ring-closing olefin metathesis. researchgate.net

Key Intermediates and Reaction Pathways

Several key intermediates and reaction pathways are central to the total synthesis of anabasine. In the chiral ketimine approach, the crucial intermediate is the Schiff base formed between 3-(aminomethyl)pyridine and 2-hydroxy-3-pinanone. nih.govnih.govnih.gov This intermediate is then deprotonated, typically with a strong base like lithium diisopropylamide (LDA), to form a chiral carbanion. This carbanion undergoes enantioselective alkylation with a suitable dielectrophile (e.g., 1-bromo-4-chlorobutane). The subsequent steps involve the removal of the chiral auxiliary (N-deprotection) and a base-catalyzed intramolecular cyclization, which forms the piperidine ring and yields the final anabasine enantiomer. nih.govnih.gov

The general pathway can be summarized as:

Condensation: 3-(aminomethyl)pyridine + chiral 2-hydroxy-3-pinanone → Chiral ketimine.

Alkylation: Enantioselective C-alkylation of the ketimine.

Deprotection & Cyclization: Removal of the pinanone auxiliary and ring closure to form the piperidine moiety. nih.gov

Another significant pathway involves the cyclization of an acyclic precursor. This method starts with the synthesis of a 1-(3-pyridinyl)-1,5-diol derivative. nih.gov This diol is then converted to a dimesylate. Treatment of the dimesylate with an amine source initiates an intramolecular double substitution reaction to form the piperidine ring of the anabasine analogue. nih.gov

Synthetic Pathways for N-Substituted Anabasine Derivatives, including N-(beta-Hydroxypropyl)anabasine

The functionalization of the piperidine nitrogen of anabasine allows for the creation of a wide array of derivatives with modified properties. The synthesis of this compound falls under this category of N-alkylation.

Methods for N-Alkylation and Functionalization

The secondary amine of the anabasine piperidine ring is a nucleophilic center that readily undergoes alkylation. Traditional methods involve the reaction of anabasine with alkyl halides. However, modern and more environmentally benign methods are gaining prominence.

One such method is the N-alkylation using epoxides or cyclic carbonates . The reaction of a secondary amine like anabasine with propylene (B89431) oxide is a direct method to introduce a beta-hydroxypropyl group. This reaction proceeds via a nucleophilic ring-opening of the epoxide, where the piperidine nitrogen attacks one of the epoxide carbons. This method has been documented for the alkylation of other nitrogen-containing heterocycles. mdpi.com

A particularly green approach utilizes propylene carbonate as both the alkylating agent and the solvent. researchgate.netmdpi.com When an N-heterocycle is heated with propylene carbonate, it undergoes nucleophilic attack to yield the N-(2-hydroxypropyl) derivative, with carbon dioxide and water as the only byproducts. researchgate.net This method avoids the use of potentially genotoxic alkyl halides and often requires no additional catalyst or auxiliary. researchgate.net

Other N-functionalization strategies include:

N-acylation: Anabasine can be reacted with various acyl chlorides in the presence of a base like triethylamine (B128534) to produce N-acyl derivatives. nsc.ru

Reductive Amination: N-alkyl derivatives can be formed by reacting anabasine with an appropriate aldehyde and a reducing agent, such as formic acid (Eschweiler–Clarke reaction). researchgate.net

Regioselectivity and Stereochemical Considerations in Hydroxypropyl Moiety Introduction

When synthesizing this compound, two key aspects are the regioselectivity of the alkylation and the resulting stereochemistry.

Regioselectivity: Anabasine has two nitrogen atoms: one in the pyridine ring and one in the piperidine ring. The piperidine nitrogen is a secondary aliphatic amine, making it significantly more nucleophilic and basic than the sp²-hybridized nitrogen in the aromatic pyridine ring. Consequently, N-alkylation reactions, such as the reaction with propylene oxide or propylene carbonate, occur exclusively at the piperidine nitrogen.

Stereochemical Considerations:

Retention of Configuration: The synthesis of N-substituted derivatives starts from anabasine, which itself is a chiral molecule (typically the (S)-enantiomer is naturally occurring). The N-alkylation reaction occurs at the nitrogen atom and does not involve breaking any bonds at the chiral C-2 center of the piperidine ring. Therefore, the original stereoconfiguration of the anabasine core is retained in the this compound product.

Formation of a New Stereocenter: The introduction of the beta-hydroxypropyl group creates a new chiral center at the C-2 position of the propyl chain (the carbon atom bearing the hydroxyl group). The nucleophilic attack of the piperidine nitrogen on propylene oxide or propylene carbonate can occur at either of the two carbons of the oxirane ring. However, attack at the less sterically hindered terminal carbon is overwhelmingly favored. This reaction proceeds via an SN2 mechanism. Since racemic propylene oxide or propylene carbonate is typically used without a chiral catalyst, the reaction results in a mixture of two diastereomers, (S)-1-(2-(pyridin-3-yl)piperidin-1-yl)propan-2-ol and (R)-1-(2-(pyridin-3-yl)piperidin-1-yl)propan-2-ol. These diastereomers would be formed in approximately a 1:1 ratio.

Chemical Modification Strategies for Anabasine and Analog Development

Beyond simple N-alkylation, broader chemical modifications of the anabasine scaffold have been pursued to develop new analogs, often with the goal of exploring structure-activity relationships. These strategies can target either the piperidine or the pyridine ring.

One major area of development involves the synthesis of anabaseine (B15009) analogs. Anabaseine is a structural relative of anabasine that contains an imine double bond within the tetrahydropyridine (B1245486) ring, conjugated to the pyridine ring. This imine group is a reactive handle for further chemical derivatization and serves as a useful scaffold for creating new nicotinic receptor drug candidates. mdpi.com

Modification strategies often involve:

Ring Substitution: Introducing substituents onto the pyridine ring of anabaseine has been explored to achieve selectivity for different nicotinic acetylcholine (B1216132) receptor (nAChR) subtypes. For example, replacing the pyridine ring with a 3-substituted benzene (B151609) ring has been investigated to gain selectivity for the α3β4 nAChR subtype. uky.edu

N-Acylation: As mentioned, the piperidine nitrogen can be acylated with various acid chlorides, such as those derived from 1,2-azoles or adamantane, to produce a range of amides with diverse biological activities. nsc.ru

Complex Scaffolds: More complex derivatives have been synthesized by using anabasine as a building block. For example, coupling nicotinoyl chloride with phenethylamines followed by cyclization reactions can lead to complex isoquinoline-based anabasine derivatives. nih.gov

These diverse synthetic and modification strategies highlight the versatility of the anabasine skeleton as a template for generating novel chemical entities.

Biosynthesis and Metabolic Origins of Anabasine Alkaloids

Elucidation of Anabasine (B190304) Biosynthetic Pathways in Nicotiana Species

The biosynthesis of anabasine in plants like Nicotiana glauca and Nicotiana tabacum involves the condensation of a piperidine (B6355638) ring with a pyridine (B92270) ring. mdpi.comresearchgate.net While the pyridine ring is known to originate from nicotinic acid, the formation of the piperidine ring has been elucidated through extensive isotopic labeling studies. acs.orgrsc.org

The primary precursor for the piperidine ring of anabasine is the amino acid L-lysine. rsc.orgjst.go.jp Early research demonstrated that labeled L-lysine is incorporated into the anabasine molecule. researchgate.net L-lysine is converted to cadaverine (B124047) through a decarboxylation reaction. nih.gov

However, studies have shown that free cadaverine may not be a direct intermediate in the primary biosynthetic pathway of anabasine in Nicotiana species under normal physiological conditions. nih.gov Experiments using labeled cadaverine in hairy root cultures of Nicotiana hesperis showed that while it stimulated anabasine production, it did not dilute the incorporation of label from L-lysine into anabasine, suggesting a more complex mechanism than direct incorporation of free cadaverine. nih.gov This points towards a pathway where the intermediates may remain enzyme-bound.

The initial and rate-limiting step in the conversion of L-lysine to the piperidine ring is catalyzed by the enzyme lysine (B10760008) decarboxylase (LDC). jst.go.jpnih.gov This enzyme facilitates the removal of the carboxyl group from L-lysine to produce cadaverine. nih.gov The activity of LDC is a crucial factor in the efficient production of anabasine. jst.go.jp

Following the formation of cadaverine, it is believed to undergo oxidative deamination by a diamine oxidase to yield 5-aminopentanal, which then spontaneously cyclizes to form the Δ¹-piperideine Schiff base. mdpi.com This Δ¹-piperideine intermediate is the piperidine ring precursor that condenses with the pyridine ring derived from nicotinic acid to form anabasine.

Recent research has also identified a Δ¹-piperideine synthase (PS), a PLP-dependent enzyme that can form Δ¹-piperideine directly from lysine via oxidative deamination in a single step. biorxiv.org This discovery in other plant species suggests a potential alternative to the two-step decarboxylase/oxidase pathway.

Labeling studies have been instrumental in understanding the stereochemistry of anabasine biosynthesis. It has been shown that the incorporation of L-lysine into the C-2' position of the piperidine ring of anabasine is not random. researchgate.net Specifically, the pro-R hydrogen of cadaverine is retained, while the pro-S hydrogen is lost at the position that becomes C-2′ of anabasine. rsc.org

Further investigations using hairy root cultures of N. tabacum expressing a lysine/ornithine decarboxylase gene from Lupinus angustifolius (La-L/ODC) and fed with labeled L-lysine have provided more detailed insights. researchgate.netjst.go.jp In control lines, there was a preferential incorporation of the ε-¹⁵N atom of L-lysine, indicating an asymmetric process where the intermediates are likely enzyme-bound. researchgate.netjst.go.jp In contrast, the expression of the La-L/ODC gene led to symmetric labeling, suggesting the involvement of a free cadaverine intermediate in this engineered system. researchgate.netjst.go.jp

| Precursor | Enzyme | Intermediate | Final Product |

| L-Lysine | Lysine Decarboxylase (LDC) | Cadaverine | Anabasine |

| Cadaverine | Diamine Oxidase | 5-aminopentanal | Anabasine |

| 5-aminopentanal | (Spontaneous cyclization) | Δ¹-piperideine | Anabasine |

| Δ¹-piperideine + Nicotinic Acid derived moiety | Berberine (B55584) bridge enzyme-like protein (BBL) | Anabasine |

Genetic and Molecular Regulation of Anabasine Biosynthesis

While the biosynthetic pathways for other major tobacco alkaloids like nicotine (B1678760) are well-characterized at the molecular level, notable gaps remain in our understanding of the genes and regulatory mechanisms controlling anabasine biosynthesis. nih.gov The genes encoding the specific enzymes for several steps in the anabasine pathway have not yet been fully identified in Nicotiana species. jst.go.jpelsevierpure.com

It has been suggested that a bifunctional enzyme for both ornithine and lysine decarboxylation might exist in tobacco. researchgate.net The regulation of amino acid biosynthesis in plants is complex, with most of the synthesis occurring in the chloroplasts. nih.gov The expression of genes involved in these pathways is developmentally regulated. nih.gov Identifying the specific transcription factors and regulatory networks that control the expression of LDC and other key enzymes in anabasine-producing plants is an active area of research.

| Gene/Enzyme | Function | Status in Anabasine Biosynthesis |

| Lysine Decarboxylase (LDC) | Catalyzes the first step of the pathway (Lysine -> Cadaverine). | Functionally understood, but specific gene in Nicotiana for anabasine pathway not fully characterized. jst.go.jpnih.gov |

| Diamine Oxidase | Oxidative deamination of cadaverine. | Postulated role, specific gene not identified. mdpi.com |

| Berberine bridge enzyme-like (BBL) protein | Potentially involved in the final condensation step. | Suggested involvement, but requires further confirmation. researchgate.net |

Post-Biosynthetic Modifications and Potential Pathways to N-(beta-Hydroxypropyl)anabasine (Theoretical/Hypothetical)

The formation of this compound from anabasine would require post-biosynthetic modifications of the anabasine molecule. As there is currently no direct research on the biosynthesis of this compound, the following pathway is theoretical and based on known biochemical reactions.

The proposed pathway involves two key enzymatic steps:

N-alkylation: The addition of a propyl group to the nitrogen atom of the piperidine ring. This could be achieved through the action of an N-alkyltransferase enzyme. The source of the three-carbon propyl unit could be a molecule such as 1,3-propanediol (B51772) or a related compound derived from primary metabolism.

Hydroxylation: The introduction of a hydroxyl group at the beta-position of the newly attached propyl chain. This reaction would likely be catalyzed by a cytochrome P450 monooxygenase, a large family of enzymes known to be involved in the modification of secondary metabolites in plants.

Alternatively, the precursor for the N-alkylation could already be a hydroxylated three-carbon molecule. For instance, an N-transferase could catalyze the reaction between anabasine and a molecule like 1,3-propanediol, directly forming this compound. The exact sequence and the specific enzymes involved in this hypothetical pathway remain to be elucidated through future research.

Metabolic Transformations and Degradation Pathways

In Vitro Metabolic Studies of Anabasine (B190304) and Structurally Related Alkaloids

In vitro studies using liver homogenates from various species have been instrumental in elucidating the metabolic fate of anabasine and structurally similar alkaloids like N-methylanabasine. These studies have identified several major biotransformation reactions, including N-oxidation, N-demethylation, and hydroxylation.

N-Oxidation Pathways (e.g., N-oxides, N-nitrones)

N-oxidation is a significant metabolic pathway for anabasine. In vitro experiments with liver homogenates from rats, rabbits, and guinea pigs have shown the formation of N-hydroxyanabasine and anabasine-1(2)-nitrone. researchgate.net Similarly, when N-methylanabasine was incubated with hepatic supernatant preparations from hamsters, mice, rats, and guinea pigs, diastereomeric 1-N-oxides were identified as metabolites. researchgate.net This indicates that the nitrogen atoms in both the piperidine (B6355638) and pyridine (B92270) rings are susceptible to oxidation. The formation of N-oxides is a common metabolic route for many tertiary amine alkaloids. researchgate.netfrontiersin.org

N-Demethylation Reactions

N-demethylation is a critical reaction for certain anabasine-related alkaloids. For instance, in vitro studies on N-methylanabasine have revealed products of N-demethylation. researchgate.net This process, which involves the removal of a methyl group from a nitrogen atom, is a well-established metabolic pathway for many alkaloids. researchgate.netnih.govscribd.com While anabasine itself does not possess an N-methyl group, this pathway is relevant for its N-methylated derivatives. The Polonovski reaction and methods involving chloroformate reagents are chemical techniques historically used for the N-demethylation of tertiary N-methyl alkaloids. researchgate.netscribd.com

Hydroxylation and Other Biotransformation Reactions

Hydroxylation is another key biotransformation reaction. The metabolic conversion of N-methylanabasine to N-methyl-6-oxoanabasine, an analog of cotinine (B1669453), has been demonstrated in vitro. researchgate.net This suggests that oxidation of the piperidine ring is a possible metabolic step. Furthermore, studies on nicotine (B1678760), a structurally similar alkaloid, show that it is primarily metabolized to cotinine, which is then further hydroxylated to trans-3'-hydroxycotinine. researchgate.netresearchgate.net While direct evidence for the hydroxylation of N-(beta-Hydroxypropyl)anabasine is limited, the metabolic pathways of related alkaloids suggest that hydroxylation of the piperidine or pyridine ring is a likely transformation. Additionally, glucuronidation is a significant metabolic pathway for anatabine, a related alkaloid, and to a lesser extent for anabasine. nih.gov

Enzymatic Systems Involved in Biotransformation

The metabolic transformations of anabasine and related alkaloids are primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. nih.govnih.govmdpi.commdpi.com These heme-containing monooxygenases are responsible for the oxidative metabolism of a wide array of xenobiotics. mdpi.com In humans, CYP enzymes from families 1, 2, and 3 are responsible for the metabolism of approximately 80% of clinical drugs. nih.gov

CYP2A13, a human cytochrome P450 enzyme, has been shown to be efficient in the C-oxidation of nicotine to cotinine and the subsequent 3'-hydroxylation of cotinine. researchgate.net Given the structural similarities, it is plausible that CYP2A13 and other CYP isoforms are involved in the metabolism of anabasine and its derivatives. The metabolism of aniline (B41778) derivatives, for example, is known to be mediated by CYP enzymes, leading to the formation of N-hydroxylamine. frontiersin.org While the specific CYP enzymes responsible for this compound metabolism have not been fully elucidated, the established role of the CYP system in the biotransformation of structurally related alkaloids points to its central involvement. researchgate.net

Chemical Degradation and Transformation Processes

Beyond enzymatic metabolism, anabasine and its derivatives can undergo chemical degradation, with the formation of N-nitrosated compounds being a significant transformation pathway.

Formation of N-Nitrosated Derivatives (e.g., N-Nitrosoanabasine - NAB)

Anabasine, as a secondary amine, can react with nitrosating agents, such as nitrite (B80452), under acidic conditions to form N'-nitrosoanabasine (NAB). nih.govoup.comumn.edu This reaction has been studied kinetically and is a known pathway for the formation of tobacco-specific nitrosamines (TSNAs). nih.govumn.edutaylorandfrancis.com The formation of NAB has been demonstrated both in vitro and in vivo. nih.govnih.gov Studies in rats treated with tobacco alkaloids and sodium nitrite have shown the presence of NAB in the urine, confirming endogenous formation. nih.gov N'-Nitrosoanabasine is considered a potent carcinogen. nih.govsigmaaldrich.com The chemical transformation of anabasine to NAB is a critical degradation process, particularly in environments where nitrosating agents are present, such as in cured tobacco products. oup.comuit.no

Mechanistic Studies of Nitrosamine Formation

The formation of N-nitrosamines from secondary and tertiary amines in the presence of nitrosating agents (such as nitrite salts under acidic conditions) is a well-established chemical transformation of significant health concern. nih.gov this compound, containing a secondary amine within its piperidine ring, is structurally susceptible to nitrosation.

The kinetics of nitrosation for the parent compound, anabasine, have been studied, and it has been shown to form N'-nitrosoanabasine (NAB). nih.govumn.edu The reaction follows kinetics typical for the nitrosation of aliphatic secondary amines. nih.govumn.edu Given the structural similarity, it is highly probable that this compound would undergo a similar reaction to form the corresponding N-nitroso derivative.

The generally accepted mechanism for the nitrosation of a secondary amine involves the following steps:

In an acidic environment, nitrite (NO₂⁻) is protonated to form nitrous acid (HNO₂).

Further protonation and loss of water can generate the highly reactive nitrosonium ion (NO⁺).

The lone pair of electrons on the secondary nitrogen atom of the piperidine ring of this compound attacks the nitrosonium ion.

Subsequent deprotonation of the nitrogen atom yields the N-nitrosamine derivative.

Q & A

Basic Research Questions

Q. How can researchers accurately quantify anabasine and its derivatives in plant extracts?

- Methodology :

- Spectrophotometric Analysis : Use UV-Vis spectrophotometry with characteristic absorption peaks at 231 nm and 257 nm to identify anabasine .

- HPLC Validation : Employ reversed-phase HPLC with a C18 column, mobile phase (e.g., methanol/water with 0.1% formic acid), and UV detection. Retention time for anabasine is ~10.37 ± 0.03 min; validate against certified standards .

- Standardization : Account for matrix effects by spiking plant extracts with synthetic anabasine to calculate recovery rates (e.g., 0.73% loss correction in Nicotiana glauca studies) .

Q. What statistical approaches are recommended for comparing bioactivity between synthetic and plant-derived anabasine?

- Methodology :

- One-Way ANCOVA : Adjust for covariates (e.g., extraction efficiency) when comparing EC₅₀ values between synthetic and natural samples .

- Non-linear Regression : Use Akaike’s method to model dose-response curves and calculate EC₅₀ (e.g., synthetic anabasine: 0.572 mg/larva vs. plant-derived: 1.202 mg/larva in Pieris rapae bioassays) .

- Software Tools : GraphPad Prism for pairwise comparisons (p < 0.05 threshold) .

Advanced Research Questions

Q. How can researchers optimize interactions between anabasine derivatives and pesticides (e.g., DDT) for enhanced stability or efficacy?

- Methodology :

- Reaction Optimization : Test molar ratios (e.g., 3:1 anabasine:DDT) under controlled temperatures (50–55°C) to achieve >85% yield of reaction products. Monitor via TLC or GC-MS .

- Solvent-Free Synthesis : Prioritize solvent-free conditions to reduce side reactions, as demonstrated in DDT-anabasine interaction studies .

Q. What strategies mitigate the developmental toxicity of anabasine derivatives in model organisms?

- Methodology :

- Supramolecular Encapsulation : Use cucurbit[7]uril (CB[7]) to reduce toxicity. Prepare host-guest complexes via sonication (e.g., 1:1 molar ratio of anabasine:CB[7] in aqueous solution) and validate reduced toxicity in zebrafish embryos .

- Dose-Response Profiling : Conduct LC₅₀ assays with encapsulated vs. free anabasine to quantify toxicity reduction .

Q. How can variability in anabasine content across plant species (e.g., Nicotiana glauca vs. Anabasis aphylla) impact experimental reproducibility?

- Methodology :

- Source Standardization : Use plants from controlled environments (e.g., USDA-certified N. glauca with 0.64–1.1% anabasine content) .

- Extraction Protocol Harmonization : Acid-base extraction followed by neutralization to minimize alkaloid degradation .

Data Contradiction and Resolution

Q. How to resolve discrepancies in reported EC₅₀ values for anabasine across studies?

- Analysis :

- Bioassay Variability : Differences in larval weight (e.g., Pieris rapae) or solvent carriers (e.g., DMSO vs. water) can alter bioavailability. Standardize bioassay conditions .

- Matrix Effects : Plant extracts contain co-eluting alkaloids (e.g., rutin) that may antagonize/synergize anabasine. Use purified fractions for comparative studies .

Q. Why do urinary anabasine levels fail to correlate with self-reported tobacco cessation in some cohorts?

- Analysis :

- Detection Limits : Use LC-MS/MS to achieve lower limits of quantitation (LOQ <1 ng/mL). Studies relying on ELISA may miss trace levels .

- Confounding Factors : Cross-validate with anatabine/nornicotine biomarkers to distinguish tobacco use from dietary nicotine exposure .

Methodological Challenges

Q. What analytical techniques are critical for detecting N-(beta-Hydroxypropyl)anabasine in complex biological matrices?

- Methodology :

- High-Resolution Mass Spectrometry (HRMS) : Use Q-TOF or Orbitrap systems to differentiate structural isomers (e.g., beta- vs. gamma-hydroxypropyl derivatives).

- Solid-Phase Extraction (SPE) : Pre-concentrate samples using C18 cartridges to improve sensitivity in serum/urine analyses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.